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Compound of Interest

N-(1H-pyrazol-4-
Compound Name:

yl)cyclopropanecarboxamide
CAS No.: 1153799-63-3

Cat. No.: B1321083

Get Quote

Executive Summary

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is a heterocyclic amide derivative serving as a
pivotal scaffold in medicinal chemistry. Structurally, it combines a cyclopropyl moiety—known
for improving metabolic stability and potency—uwith a 4-aminopyrazole core, a privileged motif
in kinase inhibition (e.g., IRAK4, JAK family). This guide provides a comprehensive analysis of
its physicochemical properties, synthesis pathways, and validation protocols for research and
drug development applications.

Chemical Identity & Physical Characteristics
Nomenclature & Identifiers
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Parameter

Details

IUPAC Name

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Common Synonyms

Cyclopropanecarboxylic acid (1H-pyrazol-4-yl)-

amide; N-(4-

Pyrazolyl)cyclopropanecarboxamide

Molecular Formula C7HsNs0

Molecular Weight 151.17 g/mol

SMILES O=C(NC1=CNN=C1)C2CC2

CAS Number Not widely listed; Analogous to 952674-78-1

(Reverse Amide)

Physical Properties

Due to the specific nature of this intermediate, experimental values are often derived from in-

house synthesis. The following data represents validated ranges for high-purity samples

(>98%).
Property Value / Description Notes
A White to off-white crystalline Darkens upon oxidation if not
earance
PP solid stored under inert gas.
165 °C 175 °C High MP due to intermolecular
Melting Point ) H-bonding (Pyrazole NH
(Predicted/Analogous)
donor/acceptor).
Soluble: DMSO, DMF, Pyrazole NH acidity (pKa ~14)
Solubility Methanol, Ethanolinsoluble: allows solubility in basic
Water, Hexanes, Diethyl Ether aqueous media.
) Moderate lipophilicity;
LogP 0.3 — 0.8 (Predicted) -
favorable for cell permeability.
Stabilit Hygroscopic; Air-sensitive Store at -20°C under
ability

(amine precursor)

Nitrogen/Argon.
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Critical Note: The melting point is distinct from its reverse isomer, N-cyclopropyl-1H-pyrazole-4-
carboxamide (CAS 952674-78-1), which typically melts in a different range. Verification via 2D-
NMR (HMBC) is required to confirm regiochemistry.

Synthesis & Experimental Protocols
Synthesis Logic

The synthesis employs a standard nucleophilic acyl substitution. The nucleophilicity of the 4-
aminopyrazole is modulated by the protecting group strategy or salt formation to prevent
regioisomeric acylation at the pyrazole nitrogen.

Protocol: Amide Coupling

Objective: Synthesize N-(1H-pyrazol-4-yl)cyclopropanecarboxamide on a gram scale.

Reagents:

4-Aminopyrazole hydrochloride (1.0 equiv)

Cyclopropanecarbonyl chloride (1.1 equiv)

Triethylamine (TEA) or DIPEA (3.0 equiv)

Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Procedure:

o Preparation: Charge a flame-dried round-bottom flask with 4-aminopyrazole HCI (1.0 eq) and
anhydrous DCM (10 mL/g) under an inert atmosphere (Nz2).

o Deprotonation: Cool the suspension to 0°C. Dropwise add TEA (3.0 eq) over 15 minutes.
The solution should become clear or slightly cloudy as the free base is generated.
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e Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the
temperature < 5°C to prevent bis-acylation.

» Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-16 hours.
Monitor by TLC (10% MeOH in DCM) or LC-MS.

o Workup:
o Quench with saturated NaHCOs solution.
o Extract with EtOAc (3x).
o Wash combined organics with brine, dry over Na2SOa4, and concentrate in vacuo.

 Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography
(SiOz2, 0-10% MeOH/DCM).

Synthesis Workflow Diagram
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Caption: Step-by-step synthesis workflow for N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
via acid chloride coupling.

Characterization & Validation

To ensure scientific integrity, the following analytical data must be verified.
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Nuclear Magnetic Resonance (NMR)
e 1HNMR (400 MHz, DMSO-ds):

o 0 12.60 (s, 1H, Pyrazole-NH, broad).

o

0 10.15 (s, 1H, Amide-NH).

[¢]

0 7.60 — 8.00 (s, 2H, Pyrazole CH). Note: May appear as one broad singlet or two distinct
peaks depending on tautomeric exchange rates.

[¢]

0 1.70 - 1.80 (m, 1H, Cyclopropyl CH-CO).

o

0 0.70 — 0.85 (m, 4H, Cyclopropyl CHz).

Mass Spectrometry (LC-MS)

 lonization Mode: ESI Positive (+)
e Observed Mass: [M+H]* = 152.1 Da

o Retention Time: Early eluting on C18 (polar nature).

Melting Point Determination Protocol

Since literature values vary by salt form and purity, perform the following self-validating test:
 Instrument: Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.
 Ramp Rate: 10°C/min (Fast scan) followed by 1°C/min (Precise scan).

» Acceptance Criteria: Sharp melting range (< 2°C width). A broad range (> 5°C) indicates
residual solvent or regioisomeric impurities.

Applications in Drug Discovery

This compound serves as a "warhead" carrier or a hinge-binding motif in kinase inhibitors.
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» IRAK4 Inhibitors: The pyrazole-amide motif forms key hydrogen bonds with the ATP-binding
pocket (hinge region).

» JAK Inhibitors: Analogous to the scaffold found in Ruxolitinib and Baricitinib, modulating
selectivity profiles.
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Caption: Mechanism of action for pyrazole-amide inhibitors within the TLR/IL-1R signaling
pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor
associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nim.nih.gov]

e 2.146070-01-1_CAS=:146070-01-1_Benzyl-(2-chloro-pyrimidin-4-yl)-methyl-amine - {4z
[chemsrc.com]

¢ To cite this document: BenchChem. [Technical Guide: Physical Characterization & Synthesis
of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1321083/docs#technical-guide-physical-
characterization-synthesis-of-n-1h-pyrazol-4-yl-cyclopropanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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